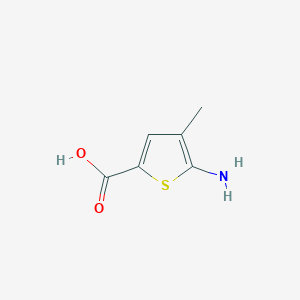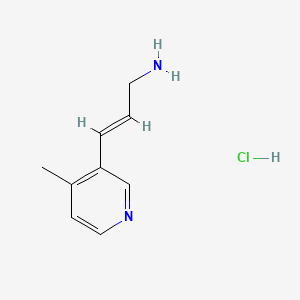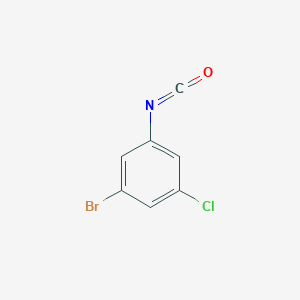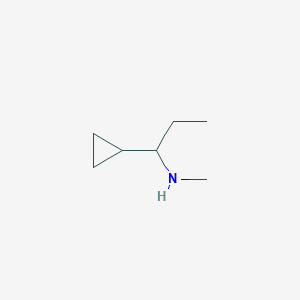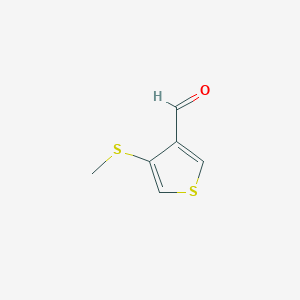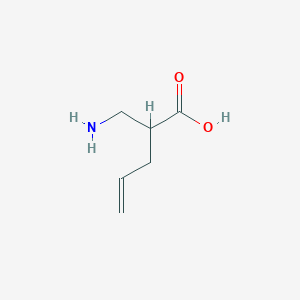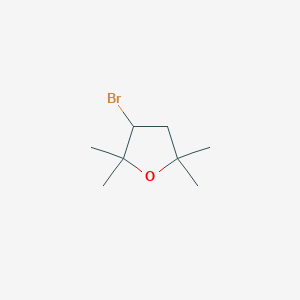![molecular formula C12H16N2O5S B13520509 5-[(4-Sulfamoylphenyl)formamido]pentanoicacid](/img/structure/B13520509.png)
5-[(4-Sulfamoylphenyl)formamido]pentanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Sulfamoylphenyl)formamido]pentanoic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a formamido group and a pentanoic acid chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Sulfamoylphenyl)formamido]pentanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with formic acid to form the formamido derivative. This intermediate is then reacted with a pentanoic acid derivative under specific conditions to yield the final product. The reaction conditions often include controlled temperature, pH, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 5-[(4-Sulfamoylphenyl)formamido]pentanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired purity levels .
化学反応の分析
Types of Reactions
5-[(4-Sulfamoylphenyl)formamido]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted phenyl derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used .
科学的研究の応用
5-[(4-Sulfamoylphenyl)formamido]pentanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
作用機序
The mechanism of action of 5-[(4-Sulfamoylphenyl)formamido]pentanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, which plays a role in tumor cell proliferation and survival. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and reduce tumor growth .
類似化合物との比較
Similar Compounds
4-Aminobenzenesulfonamide: A precursor in the synthesis of 5-[(4-Sulfamoylphenyl)formamido]pentanoic acid.
Sulfanilamide: Another sulfonamide derivative with antimicrobial properties.
Benzenesulfonamide: A simpler sulfonamide compound used in various chemical reactions.
Uniqueness
5-[(4-Sulfamoylphenyl)formamido]pentanoic acid is unique due to its specific structure, which combines a sulfamoyl group, a formamido group, and a pentanoic acid chain. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C12H16N2O5S |
|---|---|
分子量 |
300.33 g/mol |
IUPAC名 |
5-[(4-sulfamoylbenzoyl)amino]pentanoic acid |
InChI |
InChI=1S/C12H16N2O5S/c13-20(18,19)10-6-4-9(5-7-10)12(17)14-8-2-1-3-11(15)16/h4-7H,1-3,8H2,(H,14,17)(H,15,16)(H2,13,18,19) |
InChIキー |
OXBLIHHEGCPKCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NCCCCC(=O)O)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13520427.png)
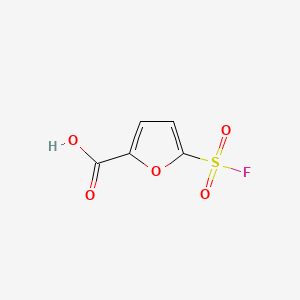
![2-[6-(Trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride](/img/structure/B13520433.png)
amino}pyridine-3-carboxylic acid](/img/structure/B13520447.png)
![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide](/img/structure/B13520464.png)
